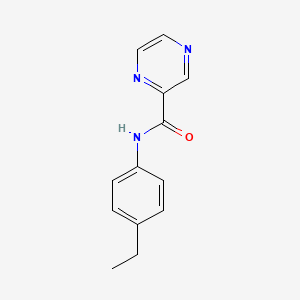

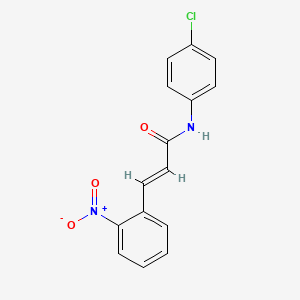

N-(4-ethylphenyl)-2-pyrazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-2-pyrazinecarboxamide, also known as EPAC, is a chemical compound that belongs to the class of pyrazinecarboxamides. It has been extensively studied due to its potential applications in the field of medicinal chemistry. EPAC has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.

科学的研究の応用

Antitubercular Activity

N-(4-ethylphenyl)pyrazine-2-carboxamide and its analogs have been investigated for their antitubercular properties. Pyrazinamide (PZA) is a crucial first-line drug for tuberculosis treatment, and its analogs are of interest in organic synthesis. Researchers have successfully synthesized a series of pyrazinamide analogs using the Yamaguchi reaction. Notably, N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared with an 81% yield using this method. Additionally, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide exhibited the best activity against Mycobacterium tuberculosis H37Rv, with MIC values below 6.25 μg/mL .

作用機序

Target of Action

N-(4-ethylphenyl)pyrazine-2-carboxamide, also known as N-(4-ethylphenyl)-2-pyrazinecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its target through hydrogen bonding and π-cation interaction . It has been found to have lower binding energy than pyrazinamide, a related compound, indicating a stronger interaction with the target . This interaction disrupts the normal functioning of the bacterium, leading to its inhibition .

Biochemical Pathways

It is known that the compound interferes with the synthesis of new fatty acids in the bacterium . Fatty acids are essential for the growth and replication of the bacterium, so this interference inhibits its proliferation .

Pharmacokinetics

The compound’s strong interaction with its target suggests that it may have good bioavailability .

Result of Action

The primary result of the action of N-(4-ethylphenyl)pyrazine-2-carboxamide is the inhibition of Mycobacterium tuberculosis H37Rv . By disrupting fatty acid synthesis, the compound prevents the bacterium from growing and replicating, effectively controlling the spread of tuberculosis .

Action Environment

The action of N-(4-ethylphenyl)pyrazine-2-carboxamide is influenced by environmental factors such as pH . The compound is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This specificity helps to target the bacterium while minimizing effects on other cells.

特性

IUPAC Name |

N-(4-ethylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAABJMRUUQSQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329795 |

Source

|

| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethylphenyl)pyrazine-2-carboxamide | |

CAS RN |

424818-79-1 |

Source

|

| Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)

![3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)

![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)

![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)